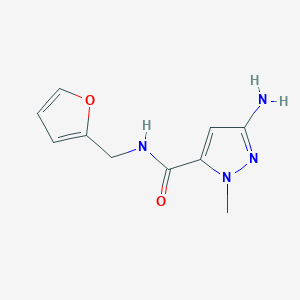
3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its inhibition of PARP. PARP is an enzyme that is involved in DNA repair processes, and its inhibition can lead to the accumulation of DNA damage and ultimately, cell death. 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a high affinity for PARP, making it a potential therapeutic agent in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high affinity for PARP, its potential therapeutic applications in the treatment of cancer and other diseases, and its anti-inflammatory effects. However, there are limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the development of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide analogs with improved pharmacological properties. Another direction is the study of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other therapeutic agents to determine its potential synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting with the reaction of 2-furylacetonitrile with hydrazine hydrate to form 2-furylhydrazine. The resulting compound is then reacted with methyl isocyanate to form the intermediate compound, which is further reacted with 3-aminopyrazole-5-carboxylic acid to produce 3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have an inhibitory effect on the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-8(5-9(11)13-14)10(15)12-6-7-3-2-4-16-7/h2-5H,6H2,1H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGPDJJIDZRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)

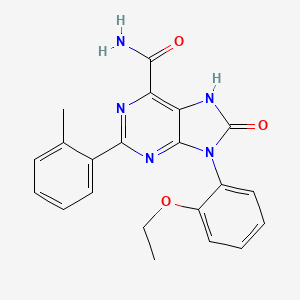
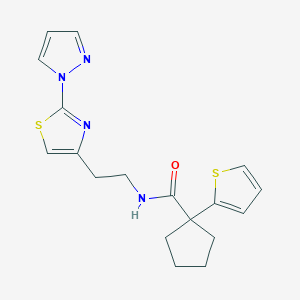
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961580.png)


![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
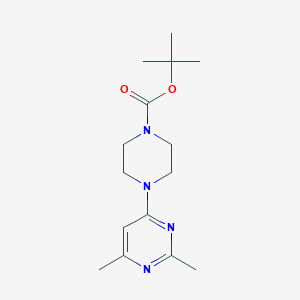
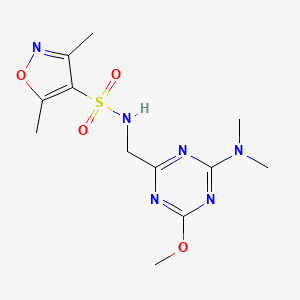
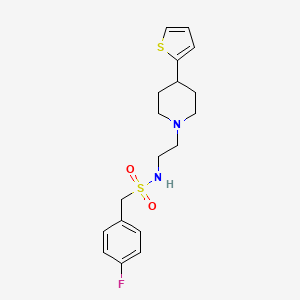
![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)
![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)
